{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
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Overview
Description
{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction using a halogenated acetic acid derivative.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality.
Biology and Medicine
This compound is explored for its potential in drug development, particularly as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry
In the chemical industry, this compound can be used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The free amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
{2-[(tert-Butoxycarbonyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Similar structure but lacks the ethyl group.
{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the ethyl group and the pyrrolidine ring in {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
2-[2-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-15(13(19)20-14(2,3)4)9-11-7-6-8-16(11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHUACCOUUIRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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